molecular formula C17H11ClO4S B4821838 (2-Chloro-4-formylphenyl) naphthalene-2-sulfonate

(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate

Cat. No.: B4821838
M. Wt: 346.8 g/mol
InChI Key: VGROZTVXZQANFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate is an organic compound with the molecular formula C₁₇H₁₁ClO₄S. It is a derivative of naphthalene sulfonate, characterized by the presence of a chloro group and a formyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-formylphenyl) naphthalene-2-sulfonate typically involves the reaction of 2-naphthalenesulfonic acid with 2-chloro-4-formylphenyl derivatives under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes as laboratory methods but are optimized for efficiency and yield. These processes often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: 2-Chloro-4-carboxyphenyl naphthalene-2-sulfonate.

    Reduction: 2-Chloro-4-hydroxyphenyl naphthalene-2-sulfonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-4-formylphenyl) naphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • Amaranth dye
  • Amido black
  • Congo red
  • Suramin
  • Trypan blue

Uniqueness

(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate is unique due to the presence of both a chloro and a formyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other naphthalene sulfonate derivatives, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2-chloro-4-formylphenyl) naphthalene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4S/c18-16-9-12(11-19)5-8-17(16)22-23(20,21)15-7-6-13-3-1-2-4-14(13)10-15/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGROZTVXZQANFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C=C(C=C3)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate
Reactant of Route 2
Reactant of Route 2
(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate
Reactant of Route 4
(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate
Reactant of Route 5
(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate
Reactant of Route 6
(2-Chloro-4-formylphenyl) naphthalene-2-sulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.